Piperazine, 1-benzoyl-4-[2-(2-pyridinyl)ethyl]-
Description
Structural Representation
The compound’s structure can be represented as:
$$
\begin{array}{ccc}
& \text{O} & \
& || & \
\text{C}6\text{H}5\text{C} & \text{-N} & \text{-CH}2\text{CH}2\text{-C}5\text{H}4\text{N} \
& | & \
& \text{(Piperazine ring)} & \
\end{array}
$$
The piperazine ring adopts a chair conformation, with the benzoyl and pyridinylethyl groups occupying equatorial positions to minimize steric strain.
Structure
3D Structure
Properties
CAS No. |
90125-72-7 |
|---|---|
Molecular Formula |
C18H21N3O |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
phenyl-[4-(2-pyridin-2-ylethyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C18H21N3O/c22-18(16-6-2-1-3-7-16)21-14-12-20(13-15-21)11-9-17-8-4-5-10-19-17/h1-8,10H,9,11-15H2 |
InChI Key |
PADVCUJHQUFPMP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCC2=CC=CC=N2)C(=O)C3=CC=CC=C3 |
solubility |
>44.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution Followed by Acylation
A widely adopted approach involves sequential alkylation and acylation of piperazine precursors:
-
Alkylation of Piperazine :
-
Acylation Optimization :
Mechanistic Insight : The electron-deficient pyridinyl nitrogen enhances the nucleophilicity of the piperazine ring, favoring selective alkylation at the 4-position.
Reductive Amination Pathway
An alternative route employs reductive amination to construct the ethylpyridinyl-piperazine backbone:
-
Intermediate Synthesis :
-
Challenges :
Solid-Phase Synthesis for Scalability
A patent-pending method highlights solvent-free solid-phase reactions for eco-friendly synthesis:
-
Grinding Protocol :
-
Post-Reaction Workup :
Catalytic Hydrogenation and Functionalization
Rhodium-Catalyzed Carbonylation
Specialized methods leverage rhodium catalysts for C–H activation:
-
Substrate : N-(2-Pyridinyl)piperazines react with CO (15 atm) and ethylene in toluene at 160°C using Rh(CO).
-
Regioselectivity : Carbonylation occurs α to the pyridinyl-substituted nitrogen.
Table 1 : Comparative Analysis of Catalytic Methods
| Method | Catalyst | Temperature (°C) | Yield (%) | Selectivity |
|---|---|---|---|---|
| Rh(CO) | Rhodium | 160 | 58–67 | High |
| Pd/C | Palladium | 25 | 70–82 | Moderate |
| Solvent-free | None | 25 | 88–92 | High |
Advanced Functional Group Interconversion
Cyanide Reduction Strategies
A Chinese patent (CN103483242A) details the use of Raney nickel and hydrazine for direct cyano-to-amine conversion:
-
Step 1 : 4-(2-Pyridinyl)benzonitrile is reduced to 4-(2-pyridinyl)benzaldehyde hydrazone using Raney Ni in acetic acid.
-
Step 2 : Palladium-catalyzed transfer hydrogenation (HCOONH) yields the ethylpyridinyl intermediate.
-
Coupling : Reaction with 1-benzoylpiperazine under Mitsunobu conditions (DEAD, PPh).
Yield : 68–75% over three steps.
Industrial-Scale Considerations
Chemical Reactions Analysis
Piperazine, 1-benzoyl-4-[2-(2-pyridinyl)ethyl]-, undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like halides or amines. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Piperazine derivatives, including 1-benzoyl-4-[2-(2-pyridinyl)ethyl]-, have numerous applications in scientific research. In chemistry, they are used as building blocks for the synthesis of more complex molecules. In biology and medicine, piperazine derivatives are investigated for their potential therapeutic properties, including antiviral, anticancer, and antidepressant activities. Additionally, they are used in the development of drugs targeting various receptors and enzymes .
Mechanism of Action
The mechanism of action of piperazine, 1-benzoyl-4-[2-(2-pyridinyl)ethyl]-, involves its interaction with specific molecular targets and pathways. Piperazine compounds are known to act as GABA receptor agonists, binding directly and selectively to muscle membrane GABA receptors. This interaction causes hyperpolarization of nerve endings, resulting in the flaccid paralysis of certain parasites .
Comparison with Similar Compounds
Structural Analogues in ACAT-1 Inhibition
K-604 (ACAT-1 Inhibitor)
- Structure : 2-(4-(2-((1H-Benzo[d]imidazol-2-yl)thio)-ethyl)piperazinyl)-N-(6-methyl-2,4-bis(methylthio)-pyridin-3-yl)acetamide hydrochloride.
- Key Differences : Replaces the benzoyl group with a mercaptobenzimidazole-thioethyl chain, enhancing ACAT-1 binding affinity.
- Activity : Inhibits cholesterol esterification (IC₅₀ = 0.12 μM) and is effective in atherosclerosis models .
Sulfur-Containing Ethyl Piperazines
Piperazine Derivatives Targeting 5-HT1A Receptors
p-MPPF and WAY 100635
- p-MPPF : 4-(2-Methoxyphenyl)-1-[2'-(N-(2''-pyridinyl)-p-fluorobenzamido)ethyl]piperazine.
- WAY 100635 : N-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-pyridinyl)cyclohexanecarboxamide.
- Structural Comparison : Both feature aryl groups at the 4-position and ethyl-linked amide substituents.
trans-8a (Conformationally Constrained Analogue)
Dopaminergic and Neuroactive Piperazines
GBR-12909
DEEP (Photoaffinity Label)
Antimicrobial and Anticancer Piperazines
Streptomyces-Derived Piperazines
Cyclizine
- Structure : 1-Benzhydryl-4-methyl-piperazine.
- Application : Antihistamine with benzhydryl group improving H₁ receptor binding .
Research Findings and Trends
- Substituent Impact : Aryl groups (e.g., benzoyl, methoxyphenyl) enhance receptor specificity, while ethyl-linked chains improve solubility .
- Synthesis Methods : SN2 reactions and C-N cleavage dominate piperazine derivatization, but eco-friendly methods (e.g., three-component SN2) are emerging .
- Therapeutic Potential: Structural modifications in ACAT-1 inhibitors and 5-HT1A antagonists highlight piperazine's versatility in addressing metabolic and neurological disorders .
Biological Activity
Piperazine, 1-benzoyl-4-[2-(2-pyridinyl)ethyl]- is a compound that belongs to the piperazine class, characterized by its unique molecular structure and potential pharmacological properties. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The molecular formula of Piperazine, 1-benzoyl-4-[2-(2-pyridinyl)ethyl]- is C17H21N3O, with a molecular weight of approximately 283.37 g/mol. The structure features a piperazine ring substituted with a benzoyl group and a pyridinyl ethyl side chain, which enhances its chemical properties and biological activity.
Synthesis
The synthesis of Piperazine, 1-benzoyl-4-[2-(2-pyridinyl)ethyl]- typically involves multi-step organic synthesis techniques. Common methods include:
- Nucleophilic substitution reactions : This method allows for the introduction of various substituents on the piperazine ring.
- Reactions with benzoyl chlorides : These reactions are crucial for forming the benzoyl moiety attached to the piperazine scaffold.
These synthetic approaches highlight the versatility involved in modifying the compound to enhance its biological activity or alter pharmacokinetic properties.
Biological Activity
Research indicates that Piperazine, 1-benzoyl-4-[2-(2-pyridinyl)ethyl]- exhibits diverse biological activities:
- Anticancer Activity : Studies have shown that derivatives of piperazine compounds can inhibit cell growth in various cancer cell lines, including liver (HUH7), breast (MCF7), and colon (HCT-116) cancers. For instance, compounds derived from similar structures demonstrated significant cytotoxicity against these cell lines, with IC50 values ranging from 7.9 to 92 µM depending on the specific derivative tested .
- Neuropharmacological Effects : The compound's structural similarities to other piperazine derivatives suggest potential interactions with neurotransmitter receptors. For example, related compounds have been identified as selective antagonists for serotonin receptors (5-HT2A), which could imply similar effects for Piperazine, 1-benzoyl-4-[2-(2-pyridinyl)ethyl]- in modulating neurochemical pathways .
The mechanisms through which Piperazine, 1-benzoyl-4-[2-(2-pyridinyl)ethyl]- exerts its biological effects are still under investigation. Preliminary studies suggest that it may interact with various biological targets:
- Receptor Binding : Similar compounds have shown affinity for serotonin receptors and dopamine receptors, which are critical in regulating mood and behavior. The binding affinity and selectivity of these compounds can influence their therapeutic potential in treating psychiatric disorders .
Comparative Analysis
To understand the uniqueness of Piperazine, 1-benzoyl-4-[2-(2-pyridinyl)ethyl]-, it is useful to compare it with other related compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Piperazine, 1-phenyl-4-(2-(2-pyridinyl)ethyl)- | C17H21N3 | Contains a phenyl group instead of a benzoyl group |
| Piperazine, 1-bis(2-(2-pyridyl)ethyl)- | C18H24N4 | Has two pyridyl ethyl groups attached to the piperazine |
| N-[2-hydroxy-1-indanyl]-5-[(2-tertiarybutylaminocarbonyl)-4(benzo[1,3]dioxol-5-ylmethyl)-piperazino]-4-hydroxy-2-(1-phenylethyl)-pentanamide | Complex structure | Incorporates multiple functional groups for diverse biological activity |
This table illustrates how Piperazine, 1-benzoyl-4-[2-(2-pyridinyl)ethyl]- stands out due to its specific combination of functional groups that may confer distinct pharmacological properties compared to other piperazine derivatives.
Case Studies
Several case studies have been conducted to evaluate the efficacy of piperazine derivatives in clinical settings:
- Cytotoxicity Studies : In vitro studies demonstrated that certain piperazine derivatives significantly inhibited cell growth across multiple cancer cell lines. The results indicated a dose-dependent relationship between compound concentration and cytotoxicity .
- Neuropharmacological Research : Investigations into the binding affinities of related compounds to serotonin receptors provided insights into their potential use as antipsychotic agents. These studies suggest that modifications to the piperazine structure can lead to enhanced receptor selectivity and improved therapeutic profiles .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-benzoyl-4-[2-(2-pyridinyl)ethyl]piperazine, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, the piperazine core can be functionalized via alkylation of the pyridinyl ethyl group, followed by benzoylation using benzoyl chloride under inert conditions (e.g., nitrogen atmosphere). Reagent selection (e.g., DCC for coupling) and solvent polarity (e.g., DMF or THF) significantly influence reaction efficiency. Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the target compound .
Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound, and how are spectral contradictions resolved?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying substituent positions on the piperazine ring. For instance, the pyridinyl ethyl group’s protons exhibit distinct splitting patterns (~δ 2.5–3.5 ppm). Infrared Spectroscopy (IR) confirms carbonyl (C=O) stretching (~1650–1700 cm⁻¹) from the benzoyl group. Contradictions between theoretical and observed spectra (e.g., unexpected splitting in NMR) may arise from conformational flexibility or impurities; resolution involves repeating measurements under controlled conditions (e.g., variable-temperature NMR) or orthogonal validation via Mass Spectrometry (MS) .
Advanced Research Questions
Q. How can researchers design experiments to analyze structure-activity relationships (SAR) for this compound in serotonin receptor binding?
- Methodological Answer : SAR studies require systematic structural modifications (e.g., replacing the benzoyl group with substituted aryl rings) followed by radioligand binding assays (e.g., 5-HT₁A receptor affinity using [³H]-8-OH-DPAT). Conformational constraints, such as rigidifying the pyridinyl ethyl chain (e.g., cyclohexyl analogs), enhance receptor selectivity. Computational docking (using software like AutoDock Vina) predicts binding poses, guiding synthetic prioritization. Discrepancies between in silico predictions and in vitro results may arise from solvation effects or receptor dynamics, necessitating free-energy perturbation (FEP) simulations .
Q. What strategies address contradictions between in vitro potency and in vivo efficacy observed for this compound in neurological models?
- Methodological Answer : Pharmacokinetic profiling (e.g., metabolic stability in liver microsomes, blood-brain barrier permeability via PAMPA assays) identifies bioavailability bottlenecks. For example, poor CNS penetration due to high polarity can be mitigated by introducing lipophilic substituents (e.g., fluorination of the benzoyl group). In vivo behavioral assays (e.g., rodent fore-paw treading tests for 5-HT₁A agonism) validate efficacy. Discrepancies may stem from off-target interactions; solution-phase affinity screening against related receptors (e.g., D₂, α₁-adrenergic) clarifies selectivity .
Q. How can computational methods predict off-target interactions of this compound, and how are these validated experimentally?
- Methodological Answer : Molecular dynamics (MD) simulations and pharmacophore modeling (e.g., Schrödinger’s Phase) identify potential off-targets (e.g., dopamine transporters). Experimental validation employs competitive binding assays (e.g., [³H]-WIN 35,428 for dopamine transporter inhibition). False positives in silico may arise from overestimated hydrophobic interactions; iterative refinement using machine learning (e.g., Random Forest classifiers trained on ChEMBL data) improves prediction accuracy .
Data Analysis & Optimization
Q. What statistical approaches are recommended for analyzing dose-response data in functional assays involving this compound?
- Methodological Answer : Nonlinear regression (e.g., four-parameter logistic curve fitting in GraphPad Prism) calculates EC₅₀/IC₅₀ values. Outliers (e.g., plate edge effects in HTS) are identified via Grubbs’ test. For partial agonism, the Emax model differentiates efficacy from potency. Bayesian hierarchical modeling accounts for inter-experiment variability in replicate studies .
Q. How can researchers optimize the compound’s solubility and stability for long-term pharmacological studies?
- Methodological Answer : Co-solvent systems (e.g., PEG-400/water) or cyclodextrin inclusion complexes enhance aqueous solubility. Stability under physiological pH (e.g., phosphate buffers at pH 7.4) is monitored via HPLC-UV over 24–72 hours. Degradation products (e.g., hydrolysis of the benzoyl group) are characterized by LC-MS. Lyophilization with cryoprotectants (trehalose) improves storage stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
